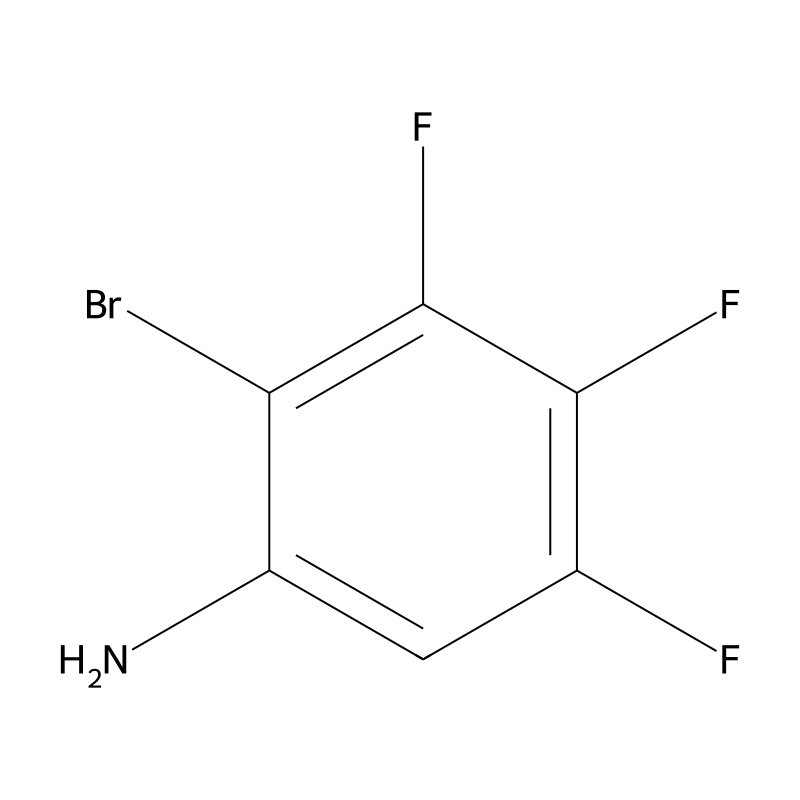

2-Bromo-3,4,5-trifluoroaniline

Content Navigation

Researchers developing kinase inhibitors or OLED materials often face inconsistent reactivity from imprecise building blocks. 2-Bromo-3,4,5-trifluoroaniline (CAS 1000577-24-1) solves this with a unique ortho-bromo, meta-trifluoro substitution that ensures high regioselectivity and predictable cross-coupling outcomes.

- Enables efficient Suzuki-Miyaura coupling at the 2-position without competing side reactions.

- Provides precise electronic tuning for drug candidates and optoelectronic materials.

- Available in high purity (≥97%) with reliable global shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

2-Bromo-3,4,5-trifluoroaniline is a highly substituted aromatic amine serving as a critical intermediate in the synthesis of complex organic molecules. Its dense arrangement of electron-withdrawing fluorine atoms and a strategically placed bromine atom makes it a specialized building block for creating molecular scaffolds with precisely tuned electronic properties. This compound is principally procured for applications in medicinal chemistry, particularly for kinase inhibitor synthesis, and in materials science for the development of advanced organic electronic materials. [REFS-1, REFS-2]

Research Fit

References

- [1] AstraZeneca AB. Pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of protein kinases. World Patent WO2009016461A1, filed July 25, 2008, and published February 5, 2009.

- [2] BOE Technology Group Co., Ltd. Organic electroluminescent material and organic electroluminescent device. World Patent WO2017132904A1, filed January 24, 2017, and published August 10, 2017.

The procurement of 2-Bromo-3,4,5-trifluoroaniline is driven by its unique substitution pattern, which is not functionally interchangeable with its isomers or simpler analogs. The specific ortho-bromo, meta-trifluoro arrangement dictates a distinct reactivity profile in metal-catalyzed cross-coupling reactions, influencing both reaction kinetics and regioselectivity. Substituting with a positional isomer (e.g., 4-bromo-2,3,5-trifluoroaniline) or a less-fluorinated bromoaniline would alter the electronic and steric environment of the reaction center, necessitating complete process re-development and leading to different final products. In applications such as targeted pharmaceuticals or OLEDs, where final performance is highly sensitive to the molecule's electronic structure, such substitutions would yield compounds with fundamentally different and likely inferior biological activity or photophysical properties. [REFS-1, REFS-2]

Substitution Risk

References

- [1] AstraZeneca AB. Pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of protein kinases. World Patent WO2009016461A1, filed July 25, 2008, and published February 5, 2009.

- [2] BOE Technology Group Co., Ltd. Organic electroluminescent material and organic electroluminescent device. World Patent WO2017132904A1, filed January 24, 2017, and published August 10, 2017.

Kinase Inhibitor Precursor Requirement

This compound is explicitly specified as a key starting material in the synthesis of a patented class of pyrazolo[1,5-a]pyrimidine derivatives developed as protein kinase inhibitors. [1] The patent's claims are structurally dependent on the unique scaffold derived from 2-bromo-3,4,5-trifluoroaniline, making it a non-interchangeable precursor for reproducing or designing around this specific therapeutic class.

| Evidence Dimension | Precursor necessity for patented compound synthesis |

| Target Compound Data | Required for the synthesis of claimed pyrazolo[1,5-a]pyrimidine kinase inhibitors. |

| Comparator Or Baseline | Use of any other aniline isomer or analog. |

| Quantified Difference | Results in a different, non-claimed molecular entity outside the patent's scope. |

| Conditions | As described in the synthesis route for Example 13 within the patent disclosure. [<a href="https://patents.google.com/patent/WO2009016461A1" target="_blank">1</a>] |

For R&D and manufacturing in oncology, procuring this exact CAS number is a prerequisite for work related to this patented inhibitor class.

OLED Material Intermediate Suitability

2-Bromo-3,4,5-trifluoroaniline is documented as a raw material for synthesizing intermediates used in high-performance organic electroluminescent devices. [1] The trifluorophenyl moiety is a deliberate structural choice to precisely modulate the HOMO/LUMO energy levels of the final material, a critical factor for achieving high efficiency and operational stability in OLEDs. [2]

| Evidence Dimension | Suitability for creating electronically-tuned materials |

| Target Compound Data | Enables synthesis of materials with electron-deficient properties required for efficient charge transport/injection in OLED stacks. |

| Comparator Or Baseline | Less-fluorinated or non-fluorinated aniline precursors. |

| Quantified Difference | Leads to materials with different, less optimal energy level alignments, impacting device performance. |

| Conditions | Synthesis of intermediates for organic electroluminescent materials as described in patent literature. [<a href="https://patents.google.com/patent/WO2017132904A1" target="_blank">1</a>] |

This compound is procured to build OLED materials with specific electronic properties; using a substitute would yield a different material and compromise final device performance.

Cross-Coupling Regioselectivity

The substitution pattern of 2-bromo-3,4,5-trifluoroaniline offers high regioselectivity in palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. The bromine at C2 serves as a reliable reaction handle, while the strong, collective electron-withdrawing effect of the three fluorine atoms activates the C-Br bond for oxidative addition. This contrasts with positional isomers where the electronic environment can lead to different reactivity or side reactions.

| Evidence Dimension | Reaction regioselectivity |

| Target Compound Data | Selective C-C or C-N bond formation at the C2 position. |

| Comparator Or Baseline | Positional isomers (e.g., 4-bromo-trifluoroanilines). |

| Quantified Difference | Isomeric comparators would exhibit different reactivity profiles, potentially leading to lower yields or the formation of hard-to-separate isomeric byproducts. |

| Conditions | Standard palladium-catalyzed cross-coupling conditions. |

For multi-step syntheses, predictable regioselectivity is essential for maximizing process efficiency and final product purity, reducing the need for costly and time-consuming purification steps.

Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Synthesis

This compound is the correct choice when synthesizing specific classes of patented kinase inhibitors where the final molecular structure and associated biological activity are directly dependent on this exact precursor. [1]

Electron-Deficient OLED Materials

Use this aniline as a foundational building block for creating novel host, charge-transport, or emissive materials where precise tuning of frontier molecular orbital energy levels is required to maximize device efficiency, color purity, and operational lifetime. [2]

Regiochemical Aromatic Scaffold Construction

This is the preferred reagent when a synthetic route requires the selective introduction of a substituent via cross-coupling at the 2-position of a stable, electron-poor trifluorophenylamine core, ensuring high yields and minimizing isomeric impurities.

Application Fit Matrix

References

- [1] AstraZeneca AB. Pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of protein kinases. World Patent WO2009016461A1, filed July 25, 2008, and published February 5, 2009.

- [2] BOE Technology Group Co., Ltd. Organic electroluminescent material and organic electroluminescent device. World Patent WO2017132904A1, filed January 24, 2017, and published August 10, 2017.

XLogP3

Explore Compound Types